4-Chloro-7-methoxyquinoline-6-carboxylic acid

Description

Molecular Architecture and IUPAC Nomenclature

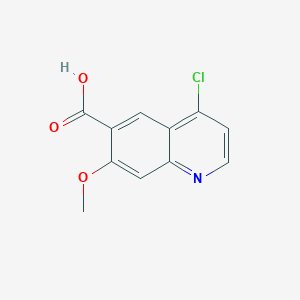

The molecular architecture of 4-Chloro-7-methoxyquinoline-6-carboxylic acid reveals a complex heterocyclic structure based on the quinoline ring system with specific functional group substitutions. The compound possesses the molecular formula C₁₁H₈ClNO₃ and exhibits a molecular weight of 237.64 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 4-chloro-7-methoxyquinoline-6-carboxylic acid, reflecting the systematic positioning of substituents on the quinoline backbone.

The quinoline core structure consists of a fused benzene and pyridine ring system, forming a bicyclic aromatic framework that serves as the foundation for the molecule's chemical properties. The chlorine substituent occupies position 4 of the quinoline ring, directly adjacent to the nitrogen atom in the pyridine portion of the structure. This positioning creates significant electronic effects that influence the overall molecular behavior and reactivity patterns of the compound.

The methoxy group (-OCH₃) attached at position 7 introduces electron-donating characteristics to the aromatic system, creating a distinct electronic environment within the benzene ring portion of the quinoline structure. The carboxylic acid functional group (-COOH) at position 6 provides the compound with acidic properties and potential for hydrogen bonding interactions. The Simplified Molecular Input Line Entry System representation of the compound is recorded as O=C(C1=C(OC)C=C2N=CC=C(Cl)C2=C1)O, which accurately describes the connectivity and arrangement of all atoms within the molecular structure.

Crystallographic Analysis and Conformational Studies

Computational chemistry data provides valuable insights into the three-dimensional structure and conformational properties of 4-Chloro-7-methoxyquinoline-6-carboxylic acid. The topological polar surface area of the compound measures 59.42 square angstroms, indicating moderate polarity and potential for intermolecular interactions. This parameter significantly influences the compound's solubility characteristics and membrane permeability properties in biological systems.

The compound exhibits a calculated logarithmic partition coefficient (LogP) value of 2.595, suggesting moderate lipophilicity that balances hydrophobic and hydrophilic characteristics. The molecule contains three hydrogen bond acceptor sites and one hydrogen bond donor site, primarily associated with the carboxylic acid functionality. These hydrogen bonding capabilities are crucial for understanding the compound's potential interactions in crystalline phases and biological environments.

Conformational analysis reveals that the molecule possesses two rotatable bonds, providing limited flexibility around the carboxylic acid group and the methoxy substituent. The relatively rigid quinoline backbone constrains the overall molecular conformation, with most structural variations occurring through rotation around the carbon-oxygen bonds of the substituent groups. While specific crystallographic data for 4-Chloro-7-methoxyquinoline-6-carboxylic acid was not available in the search results, related quinoline carboxylic acid derivatives have been subjected to X-ray crystallographic analysis, providing insights into the general structural behavior of this compound class.

The crystal structure of quinolinic acid, a related dicarboxylic acid derivative, demonstrates that quinoline compounds can adopt zwitter ionic forms in the solid state, with significant deformation from idealized geometry. The pyridine ring in quinoline derivatives often shows deviation from perfect planarity, and the carbon-carbon bonds connecting carboxyl groups to the ring system tend to be longer than normal aromatic bond lengths. These structural characteristics likely apply to 4-Chloro-7-methoxyquinoline-6-carboxylic acid, suggesting potential for intramolecular hydrogen bonding and specific packing arrangements in crystalline phases.

Comparative Structural Analysis with Quinoline Derivatives

Comparative analysis of 4-Chloro-7-methoxyquinoline-6-carboxylic acid with related quinoline derivatives reveals distinctive structural features that influence chemical and physical properties. The parent compound quinoline-6-carboxylic acid, with molecular formula C₁₀H₇NO₂ and molecular weight 173.171 grams per mole, provides a baseline for understanding the effects of additional substituents. The addition of chlorine and methoxy groups in 4-Chloro-7-methoxyquinoline-6-carboxylic acid increases both molecular weight and structural complexity compared to the unsubstituted parent compound.

Structural comparison with 4-Chloro-7-methoxyquinoline-3-carboxylic acid, an isomeric compound with identical molecular formula C₁₁H₈ClNO₃ and molecular weight 237.64 grams per mole, demonstrates the significance of carboxylic acid positioning. The 3-carboxylic acid isomer differs only in the location of the carboxylic acid functionality, being positioned at carbon 3 rather than carbon 6 of the quinoline ring system. This positional difference significantly affects the electronic distribution within the molecule and potentially alters intermolecular interaction patterns.

Another relevant comparison involves 7-methoxyquinoline-4-carboxylic acid, which shares the methoxy substituent at position 7 but differs in both the position of the carboxylic acid group and the absence of the chlorine substituent. This compound exhibits molecular formula C₁₁H₉NO₃ and molecular weight 203.196 grams per mole, demonstrating how the chlorine substitution contributes approximately 35 atomic mass units to the overall molecular weight. The presence of chlorine in 4-Chloro-7-methoxyquinoline-6-carboxylic acid introduces additional electronic effects and steric considerations not present in the non-halogenated analog.

The following table summarizes key structural parameters for 4-Chloro-7-methoxyquinoline-6-carboxylic acid and related quinoline derivatives:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Carboxylic Acid Position | Additional Substituents | CAS Number |

|---|---|---|---|---|---|

| 4-Chloro-7-methoxyquinoline-6-carboxylic acid | C₁₁H₈ClNO₃ | 237.64 | 6 | 4-Cl, 7-OCH₃ | 771464-30-3 |

| 4-Chloro-7-methoxyquinoline-3-carboxylic acid | C₁₁H₈ClNO₃ | 237.64 | 3 | 4-Cl, 7-OCH₃ | 852062-08-9 |

| 7-methoxyquinoline-4-carboxylic acid | C₁₁H₉NO₃ | 203.196 | 4 | 7-OCH₃ | Not specified |

| Quinoline-6-carboxylic acid | C₁₀H₇NO₂ | 173.171 | 6 | None | 10349-57-2 |

The systematic variation in substituent patterns among these quinoline derivatives illustrates how specific structural modifications can fine-tune molecular properties while maintaining the fundamental quinoline framework. The unique combination of chlorine at position 4, methoxy group at position 7, and carboxylic acid at position 6 in 4-Chloro-7-methoxyquinoline-6-carboxylic acid creates a distinctive electronic and steric environment that distinguishes it from other members of the quinoline carboxylic acid family.

Properties

IUPAC Name |

4-chloro-7-methoxyquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-16-10-5-9-6(4-7(10)11(14)15)8(12)2-3-13-9/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNCUNAOBIJAQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Applications

1.1 Intermediate for Lenvatinib

One of the primary applications of 4-chloro-7-methoxyquinoline-6-carboxylic acid is its use as an intermediate in the synthesis of Lenvatinib, a multi-target receptor tyrosine kinase inhibitor. Lenvatinib is FDA-approved for treating several types of cancer, including radioiodine-refractory differentiated thyroid cancer, unresectable hepatocellular carcinoma, and advanced renal cell carcinoma. The synthesis involves several steps, beginning with nucleophilic substitution reactions that yield key intermediates necessary for producing Lenvatinib .

1.2 Antimicrobial Activity

Recent studies have explored the antimicrobial properties of quinoline derivatives, including 4-chloro-7-methoxyquinoline-6-carboxylic acid. Research indicates that modifications to the quinoline structure can enhance activity against Mycobacterium tuberculosis (Mtb). Compounds derived from this class have shown promising results in inhibiting both replicating and non-replicating forms of Mtb, which is critical for developing new tuberculosis treatments .

Structure-Activity Relationship Studies

2.1 Design and Synthesis of Derivatives

The structure-activity relationship (SAR) studies have been pivotal in understanding how variations in the chemical structure affect biological activity. For instance, modifications at the C-6 position of the quinoline ring have been systematically evaluated to optimize anti-TB activity. Compounds with specific alkyl substitutions at this position demonstrated improved efficacy against Mtb, highlighting the importance of chemical modifications in drug design .

2.2 Case Studies

A notable case study involved a series of synthesized compounds based on 4-chloro-7-methoxyquinoline-6-carboxylic acid derivatives. The compounds were screened using high-capacity assays to evaluate their effectiveness against non-replicating Mtb phenotypes under low-oxygen conditions. Results showed that certain derivatives retained significant inhibitory activity, suggesting potential for further development as anti-TB agents .

| Compound Structure | Activity Against Mtb | MIC (μg/mL) |

|---|---|---|

| 4-Chloro-7-methoxyquinoline-6-carboxylic acid | Moderate | >32 |

| 6-Methyl derivative | High | <16 |

| 6-Ethyl derivative | Low | >51 |

This table summarizes findings from SAR studies where different substitutions on the quinoline ring significantly influenced antimicrobial potency against Mtb.

Mechanism of Action

The mechanism by which 4-Chloro-7-methoxyquinoline-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to biological responses.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

Receptors: It may bind to specific receptors, triggering signal transduction pathways.

Biomolecules: Interaction with other biomolecules can lead to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 4-chloro-7-methoxyquinoline-6-carboxylic acid, highlighting differences in substituent positions, functional groups, and applications:

Key Structural and Functional Differences :

Substituent Position: The position of the carboxylic acid group (C3 vs. C6) significantly impacts hydrogen-bonding capacity. For example, 4-hydroxy-7-methoxyquinoline-3-carboxylic acid (C3-COOH) forms stronger intermolecular bonds than the C6-COOH analog, affecting solubility and target binding . Chlorine at C4 in the parent compound enhances electrophilicity, facilitating nucleophilic substitution reactions (e.g., amidation) , whereas fluorine at C7 in analogs improves metabolic stability .

Synthetic Pathways: 4-Chloro-7-methoxyquinoline-6-carboxylic acid is synthesized via oxalyl chloride-mediated activation, whereas 4-chloro-6,7-dimethoxyquinoline is produced using POCl₃ under reflux, reflecting differing reactivity of methoxy groups .

Biological Activity: Dimethoxy derivatives (e.g., 4-chloro-6,7-dimethoxyquinoline) exhibit enhanced antimalarial activity due to increased membrane permeability . The parent compound’s amide derivatives show promise in tyrosine kinase inhibition (e.g., lenvatinib), while 7-fluoro analogs are prioritized for antibacterial applications .

Biological Activity

4-Chloro-7-methoxyquinoline-6-carboxylic acid (CAS No. 771464-30-3) is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. Its structural features, including a chloro group, a methoxy group, and a carboxylic acid functionality, enable it to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 236.65 g/mol

- Melting Point : >205 °C

- Appearance : Off-white to light beige solid

4-Chloro-7-methoxyquinoline-6-carboxylic acid exhibits its biological activity primarily through enzyme inhibition and receptor interaction. The compound's carbonyl group can form covalent bonds with nucleophilic sites in proteins, influencing their function. It has been shown to interact with kinases involved in cancer pathways, which is critical for developing targeted therapies .

Anticancer Activity

The compound has demonstrated significant anticancer potential. It plays a role in the synthesis of Lenvatinib, an FDA-approved drug for treating various cancers such as thyroid cancer and renal cell carcinoma. Studies have indicated that it can inhibit specific kinases that regulate cell cycle progression, particularly cyclin-dependent kinases (CDKs), which are crucial for cancer cell proliferation .

Antimicrobial Activity

Research has also explored the antimicrobial properties of 4-chloro-7-methoxyquinoline-6-carboxylic acid. It has shown good activity against several bacterial strains including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes. This suggests its potential as a lead compound in developing new antibiotics.

Case Studies and Research Findings

- Inhibition of Kinases :

-

Antimicrobial Screening :

- In vitro assays revealed that the compound exhibited significant antibacterial activity against multiple pathogens. The minimum inhibitory concentrations (MICs) were determined, showing effectiveness comparable to standard antibiotics.

- Synthesis and Pharmacological Evaluation :

Data Tables

| Biological Activity | Target Organism/Pathway | Outcome |

|---|---|---|

| Anticancer | CDK4 | Inhibition of cell proliferation |

| Antimicrobial | Staphylococcus aureus | Significant antibacterial effect |

| Anti-inflammatory | Various | Reduced inflammation in vivo |

Preparation Methods

Chlorination of Hydroxyquinoline Precursors

A foundational step in synthesizing 4-chloro-7-methoxyquinoline derivatives involves the chlorination of hydroxyquinoline intermediates. For example, 7-methoxyquinolin-4-ol undergoes treatment with phosphorus oxychloride (POCl₃) under reflux conditions to yield 4-chloro-7-methoxyquinoline. Reaction parameters such as temperature, reaction time, and stoichiometry significantly influence yields:

- Optimal Conditions :

- POCl₃ as chlorinating agent (3–5 equivalents)

- Reflux at 110–140°C for 2–4 hours

- Post-reaction neutralization with sodium hydroxide or ammonium hydroxide

Under these conditions, yields range from 45% to 85%, with higher temperatures favoring faster reaction rates but risking decomposition.

Carboxamide Oxidation to Carboxylic Acid

The oxidation of 4-chloro-7-methoxyquinoline-6-carboxamide to the corresponding carboxylic acid is a two-stage process involving peroxide-mediated transformations:

Carboxamide Synthesis :

Carboxamide to Carboxylic Acid :

- Acidic or basic hydrolysis (e.g., 6M HCl or NaOH at 80–100°C) converts the carboxamide to the carboxylic acid.

- Critical Factor : Prolonged heating (>12 hours) ensures complete conversion but may degrade sensitive functional groups.

Ester Hydrolysis of Methyl Derivatives

4-Chloro-7-methoxyquinoline-6-carboxylic acid methyl ester (CAS: 205448-66-4) serves as a stable intermediate for large-scale production. Saponification under basic conditions yields the target carboxylic acid:

- Reagents : Aqueous sodium hydroxide (2M) in methanol/water (1:1)

- Conditions : Reflux for 6–8 hours

- Yield : >95% (reported for analogous quinoline esters)

This method is favored industrially due to the ester’s commercial availability and operational simplicity.

Industrial-Scale Optimization Strategies

Solvent Selection and Recycling

Dimethyl sulfoxide (DMSO) is preferred for carboxamide synthesis due to its high polarity and ability to stabilize reactive intermediates. However, its high boiling point (189°C) complicates removal post-reaction. Recent advances employ 2-methyltetrahydrofuran as a greener alternative, enabling efficient phase separation and solvent recovery.

Catalytic Enhancements

Palladium-catalyzed cross-coupling reactions introduce functional groups at the quinoline 6-position. For instance, microwave-assisted Suzuki-Miyaura couplings using tris(dibenzylideneacetone)dipalladium(0) and tri-tert-butylphosphonium tetrafluoroborate achieve 70–80% yields in 1 hour, compared to 24 hours under conventional heating.

Comparative Analysis of Methodologies

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Carboxamide Oxidation | 85–91% | High purity; minimal byproducts | Multi-step process; costly oxidants |

| Ester Hydrolysis | >95% | Scalable; simple workup | Requires ester precursor |

| Direct Chlorination | 45–85% | Single-step synthesis | Harsh conditions; moderate yields |

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing 4-chloro-7-methoxyquinoline-6-carboxylic acid?

- Methodology : A two-step synthesis is commonly employed. First, acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine forms an intermediate anilide. Second, base-catalyzed heterocyclization under reflux conditions generates the quinoline core. For the target compound, hydrolysis of the methyl ester (e.g., methyl 4-chloro-7-methoxyquinoline-6-carboxylate, CAS 205448-66-4) under acidic or basic conditions yields the carboxylic acid derivative .

- Key Considerations : Monitor reaction progress via TLC or HPLC to ensure complete ester hydrolysis.

Q. How can researchers confirm the structural integrity of 4-chloro-7-methoxyquinoline-6-carboxylic acid post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Analyze - and -NMR spectra to confirm substituent positions (e.g., methoxy at C7, chloro at C4).

- Mass Spectrometry : Compare observed molecular ion ([M+H]⁺) with the calculated molecular weight (251.67 g/mol) .

- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and hydroxyl (O-H) stretches (~2500–3500 cm⁻¹) for the carboxylic acid group.

Q. What are the solubility characteristics of 4-chloro-7-methoxyquinoline-6-carboxylic acid, and how do they influence experimental design?

- Data : The methyl ester derivative (CAS 205448-66-4) has a calculated solubility of 0.053 g/L in water at 25°C, suggesting poor aqueous solubility for the parent acid .

- Experimental Design : Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution in biological assays. For reactions requiring aqueous conditions, employ surfactants or co-solvents like ethanol.

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

- Optimization Strategies :

- Catalyst Selection : Use triethylamine or DMAP to enhance acylation efficiency and reduce side reactions .

- Temperature Control : Maintain heterocyclization at 80–100°C to prevent decomposition.

- Solvent Choice : Anhydrous THF or acetonitrile minimizes hydrolysis of intermediates.

- Byproduct Analysis : Employ LC-MS to identify impurities (e.g., unreacted ester or over-oxidized quinoline derivatives).

Q. What computational methods are suitable for studying substituent effects on reactivity?

- Approaches :

- DFT Calculations : Model electronic effects of the methoxy and chloro groups on the quinoline core’s electrophilicity.

- Software Tools : Use ACD/Labs (as cited in solubility/density calculations) or Gaussian for property prediction .

- Applications : Predict regioselectivity in nucleophilic substitution reactions (e.g., replacing Cl at C4 with amines).

Q. How do researchers address discrepancies in reported solubility data across studies?

- Resolution Methods :

- Experimental Validation : Measure solubility in triplicate using UV-Vis spectroscopy at controlled pH and temperature.

- Purity Assessment : Confirm compound purity (>95%) via HPLC before solubility tests to exclude confounding factors .

- Documentation : Report solvent source, equilibration time, and agitation method to standardize data.

Q. What strategies enhance the biological activity of 4-chloro-7-methoxyquinoline-6-carboxylic acid derivatives?

- Modification Approaches :

- Esterification/Amidation : Replace the carboxylic acid with bioisosteres (e.g., ethyl ester, amides) to improve membrane permeability .

- Functional Group Addition : Introduce fluorinated groups at C3 or C8 to enhance antibacterial or anticancer activity, as seen in fluoroquinolone analogs .

- Biological Testing : Use MIC assays against Gram-negative pathogens (e.g., E. coli) to evaluate efficacy.

Data Contradiction Analysis

Q. How should conflicting data on the compound’s density or stability be resolved?

- Case Study : reports a calculated density of 1.320 g/cm³, but experimental values may vary due to crystallization conditions.

- Resolution : Perform X-ray crystallography to determine crystal packing and compare with computational models. Stability studies (TGA/DSC) can clarify decomposition thresholds .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.